molecular formula C8H3F4NO B071848 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene CAS No. 190774-53-9

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene

Cat. No.: B071848
CAS No.: 190774-53-9
M. Wt: 205.11 g/mol
InChI Key: BZWCKYVPHPOLDL-UHFFFAOYSA-N
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Description

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol . It is characterized by the presence of a fluoro group, an isocyanato group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene typically involves the reaction of 1-fluoro-2-nitro-3-(trifluoromethyl)benzene with phosgene in the presence of a base . The reaction conditions often include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and bases. The major products formed from these reactions are ureas and carbamates, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . These reactions are facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups, which increase the electrophilicity of the isocyanato group.

Comparison with Similar Compounds

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the combination of the fluoro, isocyanato, and trifluoromethyl groups, which impart distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWCKYVPHPOLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369879
Record name 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
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Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-53-9
Record name 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190774-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate
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